An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-ethyl-3-oxopentanoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-ethyl-3-oxopentanoate
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the utility of a molecule is often dictated by its structural nuance and predictable reactivity. Methyl 2-ethyl-3-oxopentanoate, a member of the β-keto ester family, represents a quintessential example of such a versatile chemical scaffold. Its dual functionality—a ketone and a carboxylic ester separated by a reactive α-carbon—renders it a valuable intermediate for constructing complex molecular architectures.
This technical guide offers an in-depth exploration of the core physicochemical properties of Methyl 2-ethyl-3-oxopentanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a holistic understanding of the molecule's identity, its analytical characterization, and the chemical principles that govern its behavior. By explaining the causality behind its properties and the logic of its analytical assessment, this guide serves as a practical and authoritative resource for leveraging this compound in sophisticated synthetic applications.
Section 1: Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and application. Methyl 2-ethyl-3-oxopentanoate is systematically identified by a consistent set of chemical descriptors.
Chemical Identifiers
The following table summarizes the key identifiers for Methyl 2-ethyl-3-oxopentanoate, ensuring unambiguous reference in research, procurement, and regulatory contexts.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 2-ethyl-3-oxopentanoate | [1] |
| CAS Number | 32493-32-6 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| SMILES | CCC(C(=O)CC)C(=O)OC | [1][2] |
| InChIKey | CKGAUXMQNDHABI-UHFFFAOYSA-N | [1][2] |
| Synonyms | Pentanoic acid, 2-ethyl-3-oxo-, methyl ester; Methyl 2-ethyl-3-oxovalerate | [1] |
Molecular Structure and Chirality
The structure of Methyl 2-ethyl-3-oxopentanoate features a five-carbon pentanoate backbone with a ketone at the C3 position and an ethyl group at the C2 (α) position. The presence of the ethyl group on the α-carbon (C2), which is bonded to four different substituent groups (a hydrogen, an ethyl group, a propionyl group, and a methoxycarbonyl group), makes this molecule chiral. It exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.
Caption: 2D structure of Methyl 2-ethyl-3-oxopentanoate with key positions labeled.
Section 2: Core Physicochemical Properties
The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups, including solvent selection and reaction temperature.
Summary of Physical Data
While extensive experimental data for this specific compound is not widely published, some properties can be inferred from structurally similar molecules. Note that values for boiling point, melting point, and density for CAS 32493-32-6 are explicitly listed as not available in several chemical databases.[2]
| Property | Value / Expected Behavior | Source(s) / Rationale |
| Physical State | Colorless to pale yellow liquid | Based on similar β-keto esters of this molecular weight. |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Density | Data not available | [2] |
| Solubility | Predicted to be slightly soluble in polar organic solvents (e.g., methanol, chloroform) and poorly soluble in water. | Inferred from the structure and data for analogous compounds like methyl 2-methyl-3-oxopentanoate.[3] |
| Calculated LogP | 1.4 | [1] |
Expert Insight: The absence of readily available experimental data for properties like boiling point and density is not uncommon for specialized synthetic intermediates. For process development, it is crucial to perform empirical measurements. The calculated LogP of 1.4 suggests moderate lipophilicity, which aligns with its expected poor solubility in water and good solubility in many organic solvents.
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of Methyl 2-ethyl-3-oxopentanoate. The following sections detail the expected spectral signatures based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information for structural elucidation in organic chemistry.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~3.75 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).
-
~3.50 ppm (triplet, 1H): The single proton on the α-carbon (C2), coupled to the adjacent methylene protons of the ethyl group.
-
~2.70 ppm (quartet, 2H): The two methylene protons of the propionyl group (-C(=O)CH₂CH₃), coupled to the terminal methyl protons.
-
~1.80 ppm (multiplet, 2H): The two methylene protons of the C2-ethyl group (-CH₂CH₃), coupled to both the α-proton and their own terminal methyl protons.
-
~1.10 ppm (triplet, 3H): The three terminal methyl protons of the propionyl group (-C(=O)CH₂CH₃).
-
~0.90 ppm (triplet, 3H): The three terminal methyl protons of the C2-ethyl group (-CH₂CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~205-210 ppm: Ketone carbonyl carbon (C3).
-
~170 ppm: Ester carbonyl carbon (C1).
-
~60 ppm: α-Carbon (C2).
-
~52 ppm: Methyl ester carbon (-OCH₃).
-
~35 ppm: Propionyl methylene carbon (-C(=O)CH₂CH₃).
-
~25 ppm: C2-ethyl methylene carbon (-CH₂CH₃).
-
~12 ppm: C2-ethyl methyl carbon (-CH₂CH₃).
-
~8 ppm: Propionyl methyl carbon (-C(=O)CH₂CH₃).
Workflow for NMR Analysis: The following diagram outlines a standard, self-validating workflow for obtaining high-quality NMR data.
Caption: Standardized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.
Expected Characteristic IR Absorption Bands:
-
~1745 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester. This is typically at a higher wavenumber than the ketone.
-
~1720 cm⁻¹ (strong, sharp): C=O stretch of the ketone. The two distinct carbonyl peaks are a hallmark of a β-keto ester.
-
~2970-2850 cm⁻¹ (medium-strong): C-H stretching from the aliphatic ethyl and methyl groups.
-
~1250-1100 cm⁻¹ (strong): C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound [C₈H₁₄O₃]⁺.[1][2] This peak may be of low intensity.
-
Key Fragments:
-
m/z = 127: Loss of a methoxy radical (•OCH₃, 31 Da).
-
m/z = 101: McLafferty rearrangement involving the ketone, leading to the loss of propene (C₃H₆, 42 Da).
-
m/z = 57: Acylium ion from cleavage alpha to the ketone, [CH₃CH₂CO]⁺.
-
m/z = 29: Ethyl cation [CH₃CH₂]⁺ from various cleavage pathways.
-
Section 4: Chemical Reactivity and Synthetic Relevance
The synthetic utility of Methyl 2-ethyl-3-oxopentanoate is rooted in the reactivity of the β-keto ester moiety. The α-proton, positioned between two electron-withdrawing carbonyl groups, is notably acidic.
Acidity and Enolate Formation
The proton on the α-carbon (C2) is readily abstracted by a moderately strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as the cornerstone for carbon-carbon bond formation.
Key Synthetic Transformations
The enolate of Methyl 2-ethyl-3-oxopentanoate can participate in a range of synthetically valuable reactions.
-
Alkylation: The enolate can react with alkyl halides in an Sₙ2 fashion. However, since the α-carbon is already substituted, this reaction would lead to a quaternary α-carbon, which can be sterically hindered.
-
Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification yields a β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to yield a ketone, in this case, 3-hexanone. This is a powerful method for synthesizing substituted ketones.[4]
-
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) by treatment with a different alcohol under acidic or basic conditions. This is a useful transformation for modifying solubility or reactivity.[5]
Caption: Key reactivity pathways of Methyl 2-ethyl-3-oxopentanoate.
Section 5: Applications in Research and Drug Development
β-Keto esters are foundational building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[6] Their ability to undergo a variety of transformations allows for the efficient construction of complex carbon skeletons and heterocyclic systems. While specific applications of Methyl 2-ethyl-3-oxopentanoate are not broadly documented in public literature, its structural class is implicated in:
-
Synthesis of Heterocycles: β-Keto esters are common precursors for pyrimidines, pyrazoles, and other ring systems that form the core of many drug molecules.
-
Construction of Bioactive Scaffolds: The reactivity of the enolate allows for the introduction of various side chains, making β-keto esters ideal for generating libraries of compounds in early-stage drug discovery.
-
Antibacterial Research: Some β-keto ester derivatives have been investigated for their potential as antibacterial agents, possibly by interfering with bacterial communication pathways (quorum sensing).[7]
Conclusion
Methyl 2-ethyl-3-oxopentanoate is a chiral β-keto ester with significant potential as a synthetic intermediate. While comprehensive experimental data on its physical properties remains sparse, its chemical identity is well-defined by its structure and corresponding spectroscopic signatures. Its true value lies in its predictable and versatile reactivity, centered around the acidic α-proton and the dual carbonyl functionality. For the medicinal chemist and the process researcher, this compound offers a reliable platform for C-C bond formation and subsequent functional group manipulation, enabling the synthesis of complex ketones and heterocyclic derivatives. A thorough empirical evaluation of its physical properties and safety profile is a necessary next step for any organization planning to utilize this promising building block on a larger scale.
References
-
ChemSynthesis. (n.d.). methyl 2-methyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]
-
ChemBK. (2024, April 10). Methyl 2-methyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]
-
Scent.vn. (n.d.). Ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8). Retrieved January 27, 2026, from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-ethyl-3-oxopentanoate. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-methyl-2-oxopentanoate. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved January 27, 2026, from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved January 27, 2026, from [Link]
Sources
- 1. Methyl 2-ethyl-3-oxopentanoate | C8H14O3 | CID 11643972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
